molecular formula C13H20BrClOSi B8171312 ((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171312
M. Wt: 335.74 g/mol
InChI Key: DWPYCHMOVSWKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a tert-butyldimethylsilyloxy group

Preparation Methods

The synthesis of ((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and the tert-butyldimethylsilyloxy group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

((4-Bromo-3-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can be compared with other halogenated benzene derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(4-bromo-3-chlorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPYCHMOVSWKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.